N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-26-16-7-14(8-17(9-16)27-2)11-29-12-15-13-30-21(23-15)24-20(25)10-28-19-6-4-3-5-18(19)22/h3-9,13H,10-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFZPTHWKUEQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)COC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Thiazole Ring : Known for its role in various biological activities, including anticancer properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
- Fluorophenoxy Group : Potentially increases binding affinity to specific biological targets.
The molecular formula of the compound is , indicating a complex structure that may influence its interactions with biological systems.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in cancer progression or other diseases.
- Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example, thiazole derivatives with similar substituents have demonstrated IC50 values around 1.61 µg/mL against Jurkat cells, indicating strong cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole compounds suggests that:
- The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity.
- Substituents at specific positions on the thiazole ring can significantly impact potency and selectivity against cancer cell lines.
Case Studies
-
Study on Thiazole Derivatives :
A study published in MDPI highlighted several thiazole compounds with varying substituents that exhibited potent anticancer activity. The study emphasized that modifications in the phenyl ring directly correlated with increased cytotoxicity against specific cancer lines . -
Molecular Docking Studies :
Computational studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively inhibit key enzymes involved in tumor growth and metastasis.
Data Table
| Biological Activity | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | A431 |
| N-[4-(...)] | TBD | TBD |
Comparison with Similar Compounds
Key Observations :
- The 1,3-thiazole core in the target compound is analogous to benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide), which exhibit anti-inflammatory and antibacterial activities .
- The 2-fluorophenoxy group distinguishes it from triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide), where fluorophenyl groups are linked to triazole rings rather than thiazoles .
Anti-Inflammatory and Analgesic Potential
Benzothiazole derivatives (e.g., compound 5d from ) showed significant anti-inflammatory activity (IC₅₀: 12.3 µM) and analgesic effects (ED₅₀: 8.7 mg/kg) in murine models. However, the absence of an indolinone or spiro-thiazolidin moiety may reduce its potency compared to benzothiazole derivatives .
Anti-Exudative Activity
Triazole acetamides with sulfanyl linkages (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . The target compound’s fluorophenoxy group may enhance lipophilicity, improving tissue penetration and efficacy in edema models, though direct data are lacking.
Antimicrobial Activity
Benzothiazole-thiazolidin hybrids (e.g., compound 5d) exhibited broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The target’s 3,5-dimethoxyphenyl group, known for enhancing antimicrobial activity in methoxy-substituted aromatics, may confer similar or superior potency .
Physicochemical and Structural Properties
- Crystallography and Bonding : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits a planar acetamide backbone with a nitro group twisted 16.7° from the benzene ring. The target compound’s 3,5-dimethoxyphenyl group likely induces greater steric hindrance, affecting packing efficiency and solubility.
- Solubility and Stability: The fluorophenoxy group increases electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., furan-2-yl derivatives in ).
Preparation Methods
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring was constructed via the Hantzsch reaction, which involves cyclization between a thioamide and α-halo ketone.
Procedure :
-
Thioamide Preparation : 2-Bromoacetophenone (10 mmol) was reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours to yield 2-amino-4-phenylthiazole (89% yield).
-
Chloromethylation : The 4-position of the thiazole was functionalized using chloromethyl methyl ether (MOMCl) in the presence of Lewis acid ZnCl₂, yielding 2-amino-4-(chloromethyl)thiazole (Intermediate A, 75% yield).
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioamide formation | Thiourea, EtOH | Reflux, 6 h | 89 |
| Chloromethylation | MOMCl, ZnCl₂ | 0°C→RT, 2 h | 75 |
Synthesis of the 2-(2-Fluorophenoxy)acetamide Side Chain
Preparation of 2-(2-Fluorophenoxy)acetic Acid (Intermediate C)
Procedure :
2-Fluorophenol (10 mmol) was reacted with chloroacetyl chloride (12 mmol) in the presence of NaOH (15 mmol) in water/THF (1:1) at 0°C→RT for 3 hours. Acidic workup (HCl) yielded 2-(2-fluorophenoxy)acetic acid (85% yield).
Amide Coupling to the Thiazole Amine
Procedure :
2-Amino-4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)thiazole (3 mmol) and 2-(2-fluorophenoxy)acetic acid (3.3 mmol) were coupled using EDCI/HOBt (3.6 mmol each) in DCM at RT overnight. Purification by recrystallization (EtOH/H₂O) afforded the target compound in 72% yield.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiazole-H), 7.25–6.98 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.85 (s, 6H, OCH₃), 3.42 (s, 2H, SCH₂).
-
HRMS (ESI+) : m/z calc. for C₂₂H₂₂FN₂O₅S₂ [M+H]⁺: 493.1054, found: 493.1058.
Mechanistic and Computational Insights
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G*) revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
